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Compound of Interest

Compound Name: 3,6-Dichloro-2-fluorobenzaldehyde
CAS No.: 916420-61-6
Cat. No.: B1390722
. J

3,6-Dichloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves
as a critical building block in modern synthetic chemistry. Its strategic importance, particularly
for professionals in drug discovery and agrochemical research, stems from the unique interplay
of its three halogen substituents on the benzaldehyde core. The presence of chlorine and
fluorine atoms dramatically alters the molecule's electronic properties, reactivity, and metabolic
stability, making it a valuable synthon for creating complex, high-value molecules.[1][2][3]

The fluorine atom, known for its ability to enhance metabolic stability, improve binding affinity,
and modulate pKa, is a favored substituent in medicinal chemistry.[2] Concurrently, the two
chlorine atoms provide additional points for synthetic diversification and influence the
molecule's overall lipophilicity and crystalline structure.[3] This guide, authored from the
perspective of a Senior Application Scientist, provides a comprehensive overview of the core
physicochemical properties of 3,6-Dichloro-2-fluorobenzaldehyde, offering field-proven
insights into its characterization and handling.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development. The properties of 3,6-Dichloro-2-
fluorobenzaldehyde are dictated by its unique substitution pattern.

Data Summary
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The quantitative physicochemical data for 3,6-Dichloro-2-fluorobenzaldehyde are
summarized below for rapid reference.

Property Value Source
IUPAC Name 3,6-dichloro-2- (4]
fluorobenzaldehyde

CAS Number 916420-61-6 [4]
Molecular Formula C7H3Cl2FO [4]
Molecular Weight 193.00 g/mol [4115]
Appearance Solid (form may vary) [6]
Melting Point 60 - 63 °C [4]
Purity Typically 297% [4]
Sensitivity Air Sensitive [4117]

Analysis of Properties

e Molecular Weight: At 193.00 g/mol , the molecule's mass is significantly influenced by the
two chlorine atoms, which is a key consideration for stoichiometric calculations in synthesis
and for its behavior in mass spectrometry.[4][5]

e Melting Point (60 - 63 °C): The melting point is relatively sharp, indicating a well-defined
crystalline structure. This temperature is substantially higher than that of many simpler
benzaldehydes (e.g., 2-fluorobenzaldehyde melts at -44.5 °C). This elevation is due to the
increased molecular weight and stronger intermolecular forces (dipole-dipole interactions
and van der Waals forces) imparted by the hefty chlorine atoms, which facilitate more
efficient crystal lattice packing. The purity of the sample directly impacts this value; impurities
typically depress the melting point and broaden the range.

e Sensitivity: The compound is noted as being "Air Sensitive".[4][7] This is a critical handling
parameter. The aldehyde functional group is susceptible to oxidation, particularly when
exposed to atmospheric oxygen over time, which can convert it to the corresponding
carboxylic acid (3,6-dichloro-2-fluorobenzoic acid). This degradation compromises sample
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purity and can interfere with subsequent reactions. Therefore, storage under an inert
atmosphere (e.g., nitrogen or argon) is imperative.

Section 2: Spectroscopic Profile for Structural
Verification

While specific spectral data for 3,6-dichloro-2-fluorobenzaldehyde is not broadly published,
its structure allows for a robust prediction of its spectroscopic characteristics based on well-
established principles. These predictions are vital for confirming the identity and purity of a
sample in a laboratory setting.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by
two key regions. The aldehyde proton (-CHO) would appear as a singlet significantly
downfield, typically in the & 9.8-10.5 ppm range, due to the deshielding effect of the carbonyl
group. The two aromatic protons on the ring would appear as doublets in the aromatic region
(0 7.0-8.0 ppm), with their precise shifts and coupling constants determined by their positions
relative to the three halogen substituents.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show
seven distinct signals. The most downfield signal would correspond to the carbonyl carbon of
the aldehyde, typically found around & 185-195 ppm. The remaining six signals would
correspond to the aromatic carbons, with their chemical shifts influenced by the
electronegativity of the attached halogens.

¢ IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde
functional group. A strong, sharp absorption band corresponding to the C=0 stretch of the
aromatic aldehyde would be prominent, typically appearing in the range of 1690-1715 cm™1.
Additional bands corresponding to C-H stretches of the aromatic ring and the aldehyde, as
well as C-Cl and C-F bond vibrations, would also be present.[3]

e Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion
(M%) peak at m/z 192 (for 3°Cl isotopes). A crucial feature would be the isotopic pattern
characteristic of two chlorine atoms: an (M)* peak, an (M+2)* peak approximately 65% the
intensity of M+, and an (M+4)* peak approximately 10% the intensity of M*. This distinctive
pattern provides unambiguous confirmation of the presence of two chlorine atoms.
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Section 3: Experimental Determination of
Physicochemical Properties

To ensure data integrity, properties like melting point and solubility must be determined using
rigorous, well-controlled experimental protocols.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of 3,6-dichloro-2-fluorobenzaldehyde is
essential for a self-validating system. This process ensures that the material's identity, purity,
and key properties are confirmed before its use in critical applications.
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Workflow for Physicochemical Characterization
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Caption: Logical workflow for the complete characterization of a sample.
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Protocol 1: Melting Point Determination (Capillary
Method)

This protocol describes a standard and reliable method for determining the melting point range,
a critical indicator of purity.[9]

Causality: A pure crystalline solid melts at a precise temperature over a narrow range (typically
0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the
intermolecular forces, which results in a lower melting point and a broader melting range. This
protocol is designed to heat the sample slowly and uniformly to observe this transition
accurately.

Methodology:

Sample Preparation: Place a small amount of dry 3,6-dichloro-2-fluorobenzaldehyde onto
a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10]

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample
into the sealed end. The packed sample should be 2-3 mm high.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated
melting point apparatus. Ensure the thermometer is correctly positioned to accurately
measure the temperature of the block.[11]

o Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid
heating run to quickly identify the approximate melting temperature.

o Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate
melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1). This is
the onset of melting. Continue heating at the same slow rate and record the temperature at
which the last solid particle liquefies (T2).[9]

e Reporting: The melting point is reported as a range: T1 - T2. For 3,6-dichloro-2-
fluorobenzaldehyde, this should fall within the 60 - 63°C range for a pure sample.[4]
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 Validation: It is good practice to run a sample of a known standard with a similar melting
point to confirm the apparatus is calibrated and functioning correctly.

Section 4: Synthesis and Reactivity Insights
Synthetic Pathway Overview

While various synthetic routes exist for halogenated benzaldehydes, a common industrial
approach involves the controlled chlorination and subsequent hydrolysis of a substituted
toluene. For a related isomer, 2-chloro-6-fluorobenzaldehyde, a method involves the
chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst.
[12][13] A similar strategy could be envisioned for 3,6-dichloro-2-fluorobenzaldehyde, starting
from a corresponding toluene precursor.

Substituted Toluene

:

Free-Radical Chlorination
(e.g., Clz, light)

:

Benzyl Chloride Intermediate

:

Hydrolysis
(e.g., H20, Catalyst)

3,6-Dichloro-2-fluorobenzaldehyde

Click to download full resolution via product page

Caption: A generalized synthetic pathway for producing halogenated benzaldehydes.
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Reactivity Profile

The reactivity of 3,6-dichloro-2-fluorobenzaldehyde is dominated by the aldehyde group but
modulated by the halogen substituents.

o Aldehyde Reactions: The carbonyl group is electrophilic and readily undergoes nucleophilic
addition reactions. This includes reactions like Knoevenagel condensation, Wittig reactions,
and reductive amination, making it a versatile starting point for building more complex
molecular scaffolds.[14]

« Influence of Halogens: The electron-withdrawing nature of the chlorine and fluorine atoms
increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity
towards nucleophiles compared to unsubstituted benzaldehyde. These substituents also
deactivate the aromatic ring towards electrophilic aromatic substitution but can direct
incoming nucleophiles in nucleophilic aromatic substitution (SnAr) reactions under specific
conditions.

Section 5: Applications in Drug Discovery and
Research

3,6-Dichloro-2-fluorobenzaldehyde is not just a chemical curiosity; it is a high-value
intermediate. Its structure is tailored for applications where metabolic stability, potency, and
specific molecular interactions are paramount.

o Agrochemicals: Halogenated aromatic compounds are foundational to many modern
pesticides and fungicides. This molecule serves as a precursor for creating active ingredients
with high efficacy.[1]

o Pharmaceuticals: In drug discovery, the introduction of fluorine and chlorine can fine-tune a
lead compound's properties.[2][3] This aldehyde can be used to synthesize heterocyclic
compounds and other complex structures that form the core of new therapeutic agents. The
halogens can block sites of metabolic attack (improving drug half-life) or form specific
halogen bonds with target proteins (increasing binding affinity and potency).

Section 6: Safety and Handling
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Given its reactive nature and halogenated structure, proper handling of 3,6-dichloro-2-
fluorobenzaldehyde is essential. While a specific safety data sheet (SDS) for this exact
isomer is not available from all vendors, data from closely related compounds like 2-chloro-6-
fluorobenzaldehyde and other dichlorobenzaldehydes provide a strong basis for safe handling
protocols.[6][7][15]

e Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of any dust or vapors.[15]

o Hazards: Based on related compounds, it should be treated as a substance that can cause
skin and serious eye irritation, as well as potential respiratory irritation.[5][6][7] Avoid contact
with skin and eyes, and do not ingest.[6]

o Storage: As it is air-sensitive, the compound should be stored in a tightly sealed container
under an inert atmosphere (e.g., argon or nitrogen).[4] Store in a cool, dry place away from
incompatible materials such as strong oxidizing agents and strong bases.[6][15]

Conclusion

3,6-Dichloro-2-fluorobenzaldehyde is a strategically designed chemical intermediate whose
value lies in the precise arrangement of its functional groups and halogen substituents. Its
defined melting point, susceptibility to oxidation, and characteristic reactivity make it a powerful
tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding
of its physicochemical properties, supported by rigorous experimental verification and
adherence to strict safety protocols, is the key to unlocking its full potential in the synthesis of
novel and impactful molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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